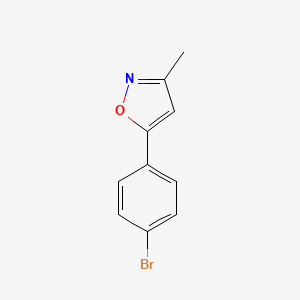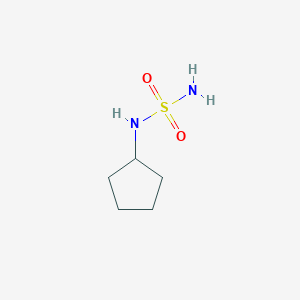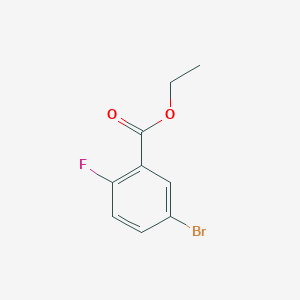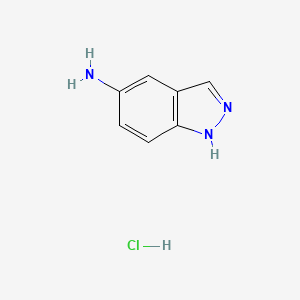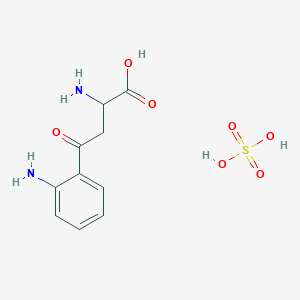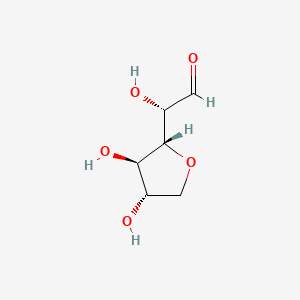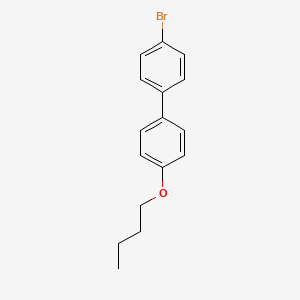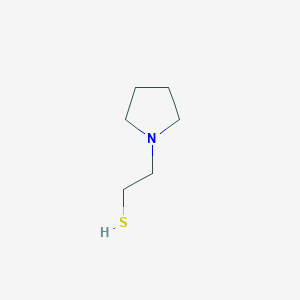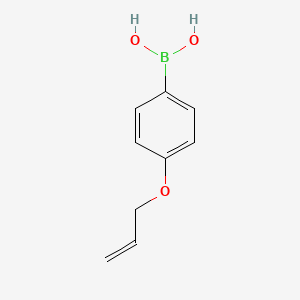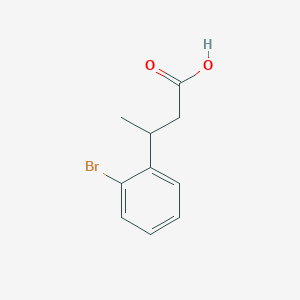
3-(2-Bromophenyl)butanoic acid
概要
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate, a compound structurally similar to 3-(2-Bromophenyl)butanoic acid, has been described . The process involves a series of reactions including the use of (4-bromophenyl)boronic acid, bis(norbornadiene)rhodium(I) tetrafluoroborate, and ®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl .Molecular Structure Analysis
The molecular structure of 3-(2-Bromophenyl)butanoic acid consists of a butanoic acid chain with a bromophenyl group attached at the third carbon. The bromophenyl group is an aromatic ring with a bromine atom attached, which can significantly influence the compound’s reactivity and properties.科学的研究の応用
Synthesis of Brominated Compounds
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlights the challenges and solutions in synthesizing brominated organic compounds. This method may offer insights into synthesizing related brominated compounds, potentially including 3-(2-Bromophenyl)butanoic acid (Qiu et al., 2009).
Downstream Processing in Bioproduction
Research on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, which are chemicals with a wide range of applications, can be related to processes involving similar compounds. The challenges in separation and purification might also apply to the production or research involving 3-(2-Bromophenyl)butanoic acid (Xiu & Zeng, 2008).
Anticancer Potential of Cinnamic Acid Derivatives
The review on cinnamic acid derivatives as anticancer agents may provide a foundational perspective on the exploration of similar compounds for medicinal applications. If 3-(2-Bromophenyl)butanoic acid shares functional groups or structural similarities with cinnamic acid derivatives, its potential in medicinal chemistry could be of interest (De, Baltas, & Bedos-Belval, 2011).
Phosphonic Acid Applications
The diverse applications of phosphonic acid in medicinal research, surface functionalization, and as bioactive molecules could offer a perspective on the functionalization and application potential of 3-(2-Bromophenyl)butanoic acid in various fields, including chemistry, biology, and medicine (Sevrain et al., 2017).
Levulinic Acid in Drug Synthesis
A review of levulinic acid, a biomass-derived compound used in drug synthesis, underscores the importance of sustainable sources and functional groups in pharmaceutical applications. This could be relevant if 3-(2-Bromophenyl)butanoic acid or its derivatives are explored for similar applications (Zhang et al., 2021).
特性
IUPAC Name |
3-(2-bromophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMRPAZFPUTDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)butanoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)
